Methyl 2-chloro-3-(trifluoromethyl)benzoate CAS number
Methyl 2-chloro-3-(trifluoromethyl)benzoate CAS number
An In-depth Technical Guide to Methyl 2-chloro-3-(trifluoromethyl)benzoate
Abstract
Methyl 2-chloro-3-(trifluoromethyl)benzoate is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the benzene ring, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is a key structural motif known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive overview of Methyl 2-chloro-3-(trifluoromethyl)benzoate, including its chemical properties, synthesis methodologies, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
Methyl 2-chloro-3-(trifluoromethyl)benzoate is identified by the CAS Number 378231-19-7.[4][5] Its structure features a methyl ester, a chlorine atom at the 2-position, and a trifluoromethyl group at the 3-position of the benzoate ring. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.
Table 1: Physicochemical Properties of Methyl 2-chloro-3-(trifluoromethyl)benzoate
| Property | Value | Source |
| CAS Number | 378231-19-7 | [4][5][6] |
| Molecular Formula | C₉H₆ClF₃O₂ | [6] |
| Molecular Weight | 238.59 g/mol | [6] |
| MDL Number | MFCD06203770 | [4][6] |
| Synonyms | 2-Chloro-3-(trifluoromethyl)benzoic acid methyl ester, Methyl 2-chloro-3-trifluoromethyl benzoate | [6] |
Synthesis and Manufacturing
The synthesis of substituted benzoates like Methyl 2-chloro-3-(trifluoromethyl)benzoate typically involves multi-step reaction sequences. A common and logical synthetic approach begins with the corresponding substituted benzoic acid, 2-chloro-3-(trifluoromethyl)benzoic acid, followed by esterification.
General Synthetic Workflow
The esterification of a carboxylic acid is a fundamental transformation in organic chemistry. The Fisher esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, is a widely used and cost-effective method.
Caption: General workflow for the synthesis of Methyl 2-chloro-3-(trifluoromethyl)benzoate via Fischer esterification.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on standard organic chemistry principles for Fischer esterification.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-(trifluoromethyl)benzoic acid.
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Reagent Addition: Add an excess of anhydrous methanol to the flask to serve as both a reagent and a solvent.
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Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
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Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure Methyl 2-chloro-3-(trifluoromethyl)benzoate.
Applications in Drug Discovery and Development
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[3] The -CF₃ group can improve lipophilicity, metabolic stability, and binding affinity of drug candidates.[1]
Role as a Pharmaceutical Intermediate
Methyl 2-chloro-3-(trifluoromethyl)benzoate serves as a key building block for more complex molecules. The ester functional group can be hydrolyzed back to a carboxylic acid or converted to an amide, providing a reactive handle for further modifications. The chlorine atom can be displaced or used in cross-coupling reactions to build larger molecular scaffolds. These properties make it an indispensable intermediate for synthesizing new therapeutic agents.[1]
Precursor for Bioactive Compounds
While specific drugs derived directly from this exact molecule are proprietary, its structural motifs are present in various classes of therapeutic agents. For instance, related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are precursors for antitubercular agents, highlighting the importance of this substitution pattern in developing treatments for infectious diseases.[7][8] The unique electronic properties imparted by the trifluoromethyl group make it a valuable component in the design of novel pharmaceuticals.[2]
Caption: Influence of key substituents on drug-like properties and the role of the title compound as a synthetic intermediate.
Spectroscopic Data and Characterization
For a research audience, confirmation of the chemical structure is paramount. While specific spectra for Methyl 2-chloro-3-(trifluoromethyl)benzoate are typically found in supplier documentation, related compounds have been characterized extensively. For example, spectroscopic data including NMR, HPLC, and LC-MS are available for similar structures, which can be used as a reference for characterization.[5] Techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy would be used to confirm the identity and purity of the synthesized compound.
Safety and Handling
As with all laboratory chemicals, Methyl 2-chloro-3-(trifluoromethyl)benzoate should be handled with appropriate safety precautions. It is intended for laboratory use only. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
Conclusion
Methyl 2-chloro-3-(trifluoromethyl)benzoate is a highly functionalized arene that holds significant value as a building block in organic synthesis, particularly within the pharmaceutical industry. The strategic placement of its chloro and trifluoromethyl substituents provides a unique combination of reactivity and property-enhancing features. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists aiming to leverage this versatile intermediate in the design and development of novel chemical entities.
References
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Tetrahedron. 378231-19-7 | Methyl 2-chloro-3-(trifluoromethyl)benzoate. [Link]
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PubChem. Methyl 2-(trifluoromethyl)benzoate. [Link]
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Autechaux, A. Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applications. [Link]
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Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health. [Link]
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ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
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Xia, K. (2017). Synthesis method of o-trifluoromethyl methyl benzoate, m-trifluoromethyl methyl benzoate and p-trifluoromethyl methyl benzoate. SciSpace. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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